(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone
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Overview
Description
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone
is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, an azetidine ring, and a benzo[b]thiophene ring . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring, azetidine ring, and benzo[b]thiophene ring would each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The 1,2,4-triazole ring, for example, is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could contribute to its stability .Scientific Research Applications
Organic Field-Effect Transistors (OFETs)
1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole: (BTBT) has gained prominence as a champion molecule for high-mobility OFET devices. Its excellent charge transport properties make it suitable for use in electronic components. Researchers have explored its application in thin-film transistors, where it serves as a semiconductor material, enabling efficient charge carrier mobility .
Dye-Sensitized Solar Cells (DSSCs)
In addition to OFETs, BTBT has found utility in DSSCs. As an alternative to fullerene-based acceptors, BTBT enhances light absorption and electron transfer efficiency. Its incorporation into the photoactive layer contributes to improved solar cell performance .
Aggregation-Induced Emission (AIE)
BTBT derivatives exhibit intriguing aggregation-induced emission (AIE) behavior. For instance:
- 1benzothieno [3,2-b] 1benzothiophene-tetraphenylethylene (BTBT-TPE) shows AIE, enhancing its luminescence upon aggregation.
- However, 1benzothieno [3,2-b] 1benzothiophene-phenyl-N,N-dimethylamine (BTBT-NMe) experiences aggregation-caused quenching (ACQ), leading to reduced luminescence. The protonation effect further influences its behavior .
Photochromism
The compound exhibits reversible photochromism, undergoing cyclization and cycloreversion reactions upon alternating UV and visible light irradiation in solution .
Anticancer Research
While not widely explored, 1,2,4-triazole derivatives have shown promise as anticancer agents. Researchers synthesized novel derivatives containing the triazole ring and evaluated their cytotoxic activity against human cancer cell lines. Some compounds demonstrated significant cytotoxicity, emphasizing their potential in cancer therapy .
Electrochemical Synthesis
Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxide (a related compound) has been achieved using graphite felt electrodes. This method provides a sustainable approach for accessing such heterocyclic structures .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(14-5-12-3-1-2-4-13(12)21-14)18-6-11(7-18)8-19-10-16-9-17-19/h1-5,9-11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRILCYFDJYWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole |
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